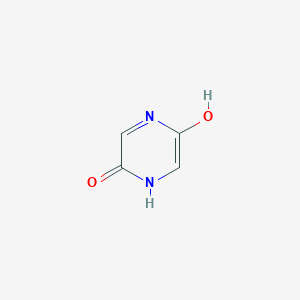

Pyrazine-2,5-diol

Descripción general

Descripción

Pyrazine-2,5-diol, also known as 2,5-pyrazinediol, is a pyrazine substituted by a hydroxy group at positions 2 and 5 . It has a CAS Number of 134434-28-9 and a molecular weight of 112.09 .

Molecular Structure Analysis

The molecular structure of pyrazine-2,5-diol consists of a six-membered aromatic ring with two nitrogen atoms opposing each other and four carbon atoms interspersed . The InChI code for this compound is 1S/C4H4N2O2/c7-3-1-5-4 (8)2-6-3/h1-2H, (H,5,8) (H,6,7) .

Physical And Chemical Properties Analysis

Pyrazine-2,5-diol is a colorless solid with a peculiar, penetrating odor . It is soluble in water and other polar solvents due to the polarity imparted by the nitrogen atoms . The storage temperature is between 28 C .

Aplicaciones Científicas De Investigación

Pharmacological Activity

Pyrazine derivatives, including Pyrazine-2,5-diol, are known for their broad pharmacological activities. They have been identified as having antimycobacterial, antibacterial, antifungal, antidiabetic, diuretic, anticancer, antiviral, analgesic, and anti-inflammatory properties . These activities make Pyrazine-2,5-diol a valuable scaffold in drug discovery and development.

Perfumery and Food Industries

The unique structure of Pyrazine-2,5-diol allows it to be used as an important scaffold in perfumeries and food industries. Its derivatives can impart desirable flavors and fragrances, enhancing the sensory qualities of various products .

Synthetic Pathways and Biological Activities

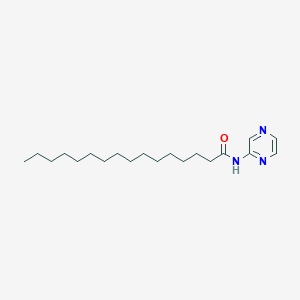

Recent advancements in the synthetic pathways of Pyrazine derivatives have expanded their biological applications. Pyrazine-2,5-diol serves as a core structure for synthesizing compounds with significant pharmacological activity, such as anti-tuberculosis agents and anti-diabetic drugs .

Total Synthesis and Drug Discovery

Pyrazine-2,5-diol is a platform for innovative total synthesis approaches and drug discovery efforts. Its reactivity profile is leveraged in medicinal chemistry programs to develop new therapeutic agents with potential value in treating diseases .

Chemical Biology and Reactivity Profiles

The chemical biology of Pyrazine-2,5-diol is of great interest due to its distinct reactivity profiles. These properties are utilized in the development of synthetic methodologies and advances in chemical biology research .

Biomimetic Synthesis

Pyrazine-2,5-diol derivatives can be synthesized through biomimetic processes. This approach involves the homodimerization of α-amino aldehydes and subsequent air oxidation, leading to the formation of 2,5-disubstituted pyrazine alkaloids .

Heterocyclic Chemistry

As a heterocyclic compound, Pyrazine-2,5-diol is studied for its interesting chemical properties and potential applications in heterocyclic chemistry. This field explores the synthesis and functionalization of heterocycles, which are crucial in many biological processes .

Scaffold for Functionalized Compounds

Pyrazine-2,5-diol serves as a scaffold for highly functionalized compounds. Its derivatives are explored for their diverse biological activities and potential use in various therapeutic areas .

Safety and Hazards

Mecanismo De Acción

Target of Action

Pyrazine-2,5-diol, a derivative of pyrazine, is a biologically active compound . Pyrazine derivatives have been found to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Mode of Action

For instance, some pyrazine-containing kinase inhibitors interact with an amino acid in the hinge region of the kinase protein . More research is needed to elucidate the specific mode of action of Pyrazine-2,5-diol.

Biochemical Pathways

Pyrazine derivatives have been found to affect various biological pathways, depending on their specific targets

Result of Action

Pyrazine derivatives have been found to exhibit various biological activities, suggesting that they can induce a range of molecular and cellular changes .

Propiedades

IUPAC Name |

5-hydroxy-1H-pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2/c7-3-1-5-4(8)2-6-3/h1-2H,(H,5,8)(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USHRADXTTYICIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=O)N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50633423 | |

| Record name | 5-Hydroxypyrazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50633423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrazine-2,5-diol | |

CAS RN |

134434-28-9 | |

| Record name | 5-Hydroxypyrazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50633423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

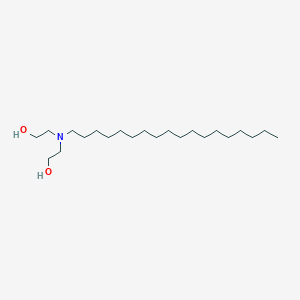

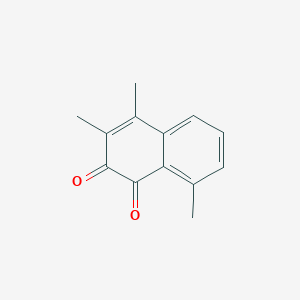

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[(6S,8S,10R,13S,14S,16R,17R)-6-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B161927.png)